molecular formula C9H14N2O4 B8442945 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil

1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil

Cat. No.: B8442945
M. Wt: 214.22 g/mol
InChI Key: GKOMRURXWOGEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

1-[4-hydroxy-3-(hydroxymethyl)butyl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O4/c12-5-7(6-13)1-3-11-4-2-8(14)10-9(11)15/h2,4,7,12-13H,1,3,5-6H2,(H,10,14,15)

InChI Key

GKOMRURXWOGEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 17 (7.75 gm, 30.5 mmol) in 1M HCl (25 ml) was stirred at 25° C. for 30 min. The solution was neutralized by addition of 10% aq. NaOH. The resulting solution was filtered and evaporated under vacuo. The solid residue obtained was chromatographed on a silica gel column using dichloromethane-methanol (88:12, v/v) as eluent to yield 18 (2.3 gm, 35.2%), which was used in the next reaction step.
Name
17
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
35.2%

Synthesis routes and methods II

Procedure details

A mixture of compound 34 (60 g, 0.239 mol) in 1N HCl (450 mL) was heated to 110° C. for 30 min. The reaction mixture was cooled, carefully neutralized with potassium carbonate to pH=7 and concentrated under vacuum. The residue was passed through small column using 20% methanol in chloroform to give the title compound (45 g, 88%) as a thick liquid. TLC: Chloroform/Methanol, 6:4, Rf=0.2
Name
compound 34
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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